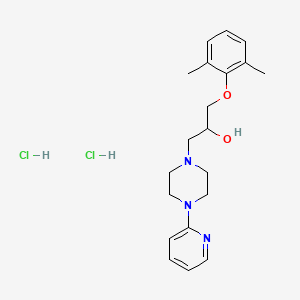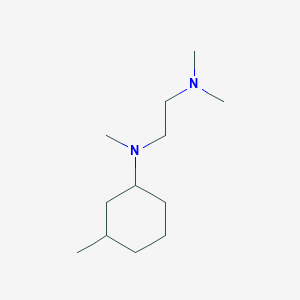
N,N,N'-trimethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’-trimethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two nitrogen atoms, each bonded to three methyl groups and one of the nitrogen atoms is further bonded to a 3-methylcyclohexyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine typically involves the alkylation of ethylenediamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is usually heated to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-trimethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
N,N,N’-trimethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of substituted ethylenediamines.
科学的研究の応用
N,N,N’-trimethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which N,N,N’-trimethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry.
類似化合物との比較
Similar Compounds
N,N,N’-trimethylethylenediamine: This compound is similar in structure but lacks the 3-methylcyclohexyl group.
N,N,N’-trimethyl-1,2-ethanediamine: Another similar compound with a simpler structure.
N,N,N’-trimethylethylenediamine: Often used in similar applications but with different reactivity due to the absence of the cyclohexyl group.
Uniqueness
N,N,N’-trimethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required.
特性
IUPAC Name |
N,N,N'-trimethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-11-6-5-7-12(10-11)14(4)9-8-13(2)3/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFRUYUJHWKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
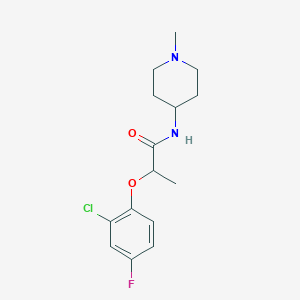
![N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B5067565.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5067569.png)
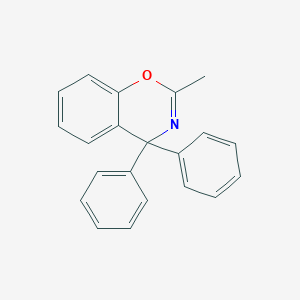
![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)
![4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine](/img/structure/B5067578.png)
![Ethyl 1-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5067584.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-phenylethyl)acrylamide](/img/structure/B5067587.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5067602.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B5067613.png)
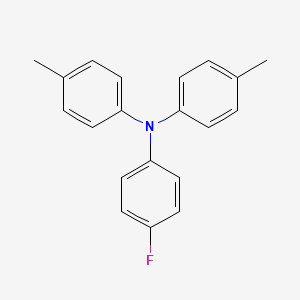
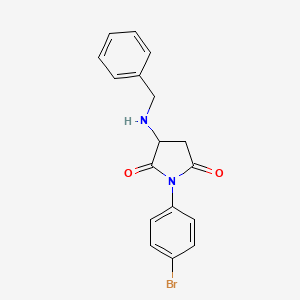
![1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5067657.png)
